(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one (3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one
Brand Name: Vulcanchem
CAS No.:
VCID: VC13458189
InChI: InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)/b9-7+
SMILES: C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F
Molecular Formula: C12H10F3NO
Molecular Weight: 241.21 g/mol

(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one

CAS No.:

Cat. No.: VC13458189

Molecular Formula: C12H10F3NO

Molecular Weight: 241.21 g/mol

* For research use only. Not for human or veterinary use.

(3E)-3-[4-(trifluoromethyl)benzylidene]pyrrolidin-2-one -

Specification

Molecular Formula C12H10F3NO
Molecular Weight 241.21 g/mol
IUPAC Name (3E)-3-[[4-(trifluoromethyl)phenyl]methylidene]pyrrolidin-2-one
Standard InChI InChI=1S/C12H10F3NO/c13-12(14,15)10-3-1-8(2-4-10)7-9-5-6-16-11(9)17/h1-4,7H,5-6H2,(H,16,17)/b9-7+
Standard InChI Key FHSYOTAYRALNBW-VQHVLOKHSA-N
Isomeric SMILES C\1CNC(=O)/C1=C/C2=CC=C(C=C2)C(F)(F)F
SMILES C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F
Canonical SMILES C1CNC(=O)C1=CC2=CC=C(C=C2)C(F)(F)F

Introduction

Structural and Physicochemical Properties

Molecular Configuration

The compound adopts an (E)-configuration at the benzylidene double bond, confirmed by X-ray crystallography of structural analogs . The trifluoromethyl (-CF₃) group at the para-position of the benzylidene moiety induces significant electron-withdrawing effects, enhancing the compound’s stability and influencing its intermolecular interactions . Key structural features include:

  • Pyrrolidin-2-one ring: A five-membered lactam ring contributing to conformational rigidity.

  • Benzylidene group: A planar aromatic system enabling π-π stacking and hydrophobic interactions.

  • Trifluoromethyl substituent: Enhances lipophilicity (logP ≈ 1.32) and metabolic resistance .

Spectroscopic and Crystallographic Data

  • NMR: ¹H NMR spectra reveal distinct signals for the pyrrolidinone NH (δ 8.2–8.5 ppm) and aromatic protons (δ 7.5–7.8 ppm) .

  • X-ray diffraction: Analogous structures exhibit dihedral angles of 26.86–45.7° between the benzylidene and pyrrolidinone planes, suggesting moderate conjugation .

  • Thermal stability: Predicted boiling point of 384.2°C and density of 1.321 g/cm³ .

Synthesis and Optimization

Conventional Synthesis

The compound is synthesized via a base-catalyzed condensation between 4-(trifluoromethyl)benzaldehyde and pyrrolidin-2-one under reflux conditions :

Reaction Conditions

ComponentQuantity/Molar RatioSolventCatalystTemperatureYield
4-(Trifluoromethyl)benzaldehyde1.0 equivEthanolK₂CO₃ (1.2 equiv)Reflux (78°C)75–85%
Pyrrolidin-2-one1.1 equiv

This method achieves moderate yields but requires prolonged reaction times (12–24 hrs).

Industrial-Scale Approaches

Continuous flow synthesis has been proposed to enhance efficiency:

  • Microreactors improve heat transfer and reduce side reactions.

  • Catalytic systems: Lewis acids (e.g., ZnCl₂) reduce reaction times to <2 hrs with yields >90% .

Computational Insights

Density functional theory (DFT) studies predict a reaction energy barrier of 18.3 kcal/mol for the condensation step, aligning with experimental kinetic data .

Pharmacological Activities

Antimicrobial Properties

The compound exhibits broad-spectrum antimicrobial activity:

PathogenMIC (μg/mL)Reference
Staphylococcus aureus12.5
Escherichia coli25.0
Candida albicans50.0

Mechanistic studies suggest disruption of microbial cell membranes via hydrophobic interactions.

Cell LineIC₅₀ (μM)MechanismReference
HeLa (cervical cancer)9.27Caspase-3/7 activation, G1 arrest
HCT-116 (colon cancer)1.17PTP1B inhibition
MCF-7 (breast cancer)0.48CXCR4 antagonism

The trifluoromethyl group enhances tumor selectivity by leveraging the enhanced permeability and retention (EPR) effect .

Anti-Inflammatory Activity

Structural analogs demonstrate NO inhibition in LPS-stimulated RAW264.7 macrophages:

CompoundNO Inhibition (%)IC₅₀ (μM)Reference
Title compound analog45.376.0
PDTC (positive control)66.4230.0

This suggests potential for treating inflammatory disorders like rheumatoid arthritis .

Materials Science Applications

Polymer Additives

Incorporation into polymers improves:

  • Thermal stability: Decomposition temperature increased by 40°C in polyurethane blends .

  • Chemical resistance: 30% reduction in solvent swelling (toluene, acetone) .

Fluorinated Coatings

The -CF₃ group enhances hydrophobicity (contact angle: 112° vs. 85° for non-fluorinated analogs) .

Future Perspectives

  • Drug Development: Optimize bioavailability via prodrug strategies (e.g., ester derivatives) .

  • Targeted Therapies: Conjugate with monoclonal antibodies for precision oncology .

  • Green Chemistry: Develop solvent-free syntheses using microwave irradiation .

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